molecular formula C17H15ClN4S B3895027 N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea

Cat. No. B3895027
M. Wt: 342.8 g/mol
InChI Key: YVEIFHOTUZBIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea, also known as CDQT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDQT belongs to the class of thiourea derivatives and has been shown to possess various biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes, including topoisomerase II, protein kinase C, and dihydrofolate reductase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to modulate the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity against various targets. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, future studies could investigate the pharmacokinetics and toxicity of this compound to determine its suitability for clinical use. Finally, new derivatives of this compound could be synthesized and tested for their biological activity to identify new potential drug candidates.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including lung, breast, and colon cancer cells. This compound has also been shown to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, this compound has been found to possess antifungal activity against Candida albicans.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,3-dimethylquinoxalin-6-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)21-17(23)22-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEIFHOTUZBIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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